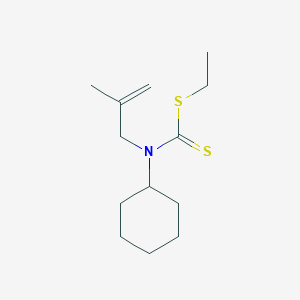
Ethyl cyclohexyl(2-methylprop-2-en-1-yl)carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cyclohexyl(2-methylprop-2-en-1-yl)carbamodithioate is a chemical compound with a molecular mass of 257.127191736 daltons . This compound is part of the carbamodithioate family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl cyclohexyl(2-methylprop-2-en-1-yl)carbamodithioate typically involves the reaction of cyclohexylamine with ethyl 2-methylprop-2-en-1-ylcarbamodithioate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize the production of by-products. The final product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl cyclohexyl(2-methylprop-2-en-1-yl)carbamodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
Ethyl cyclohexyl(2-methylprop-2-en-1-yl)carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of various industrial chemicals and as an additive in lubricants and polymers.
Mécanisme D'action
The mechanism of action of ethyl cyclohexyl(2-methylprop-2-en-1-yl)carbamodithioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Ethyl cyclohexyl(2-methylprop-2-en-1-yl)carbamodithioate can be compared with other similar compounds, such as:
Cyclohexyl(2-methylprop-2-en-1-yl)carbamodithioate: Similar structure but lacks the ethyl group.
Ethyl cyclohexylcarbamodithioate: Similar structure but lacks the 2-methylprop-2-en-1-yl group.
Cyclohexylcarbamodithioate: Lacks both the ethyl and 2-methylprop-2-en-1-yl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
64544-62-3 |
|---|---|
Formule moléculaire |
C13H23NS2 |
Poids moléculaire |
257.5 g/mol |
Nom IUPAC |
ethyl N-cyclohexyl-N-(2-methylprop-2-enyl)carbamodithioate |
InChI |
InChI=1S/C13H23NS2/c1-4-16-13(15)14(10-11(2)3)12-8-6-5-7-9-12/h12H,2,4-10H2,1,3H3 |
Clé InChI |
IKZSAJZPJWOLKM-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=S)N(CC(=C)C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


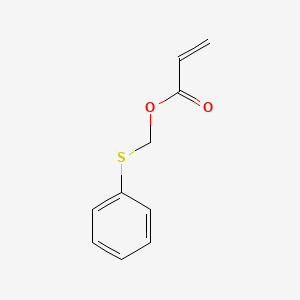
![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)
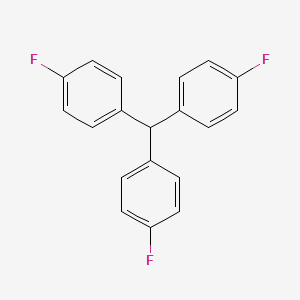
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)
![5-Chloro-N-[2-(4-ethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B14502626.png)


![N,N,N-Triethyl-2-{[(propan-2-yl)oxy]sulfonyl}ethan-1-aminium chloride](/img/structure/B14502635.png)
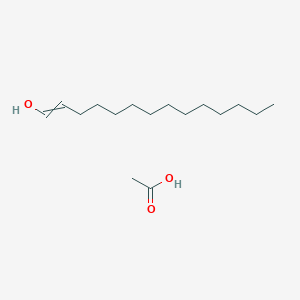
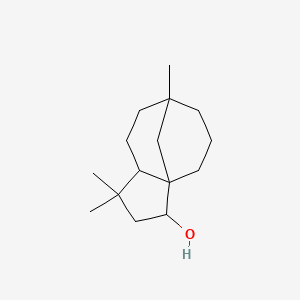
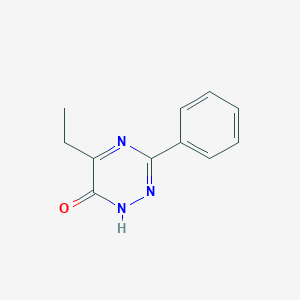
![N-(3-methylbut-2-en-1-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14502671.png)
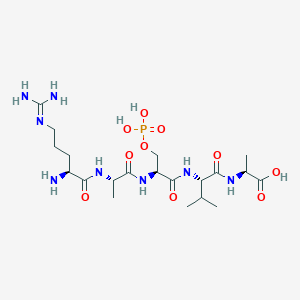
![2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol](/img/structure/B14502682.png)
